Uralsaponin B

Catalog No.
S583616
CAS No.
105038-43-5
M.F
C42H62O16
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uralsaponin B

CAS Number

105038-43-5

Product Name

Uralsaponin B

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25+,26-,27+,28-,29-,30-,31+,34+,35+,38+,39-,40-,41+,42+/m0/s1

InChI Key

KEIFOIQHFNUSQE-HDENPQJWSA-N

SMILES

Array

Synonyms

3 hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-3)glucuronopyranoside, uralsaponin B

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

The exact mass of the compound Uralsaponin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Uralsaponin B is a defined, oleanane-type triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice). [1] As a purified small molecule, it serves as a critical tool for investigating inflammatory processes, particularly for mechanistic studies of signaling pathways such as nuclear factor-kappa B (NF-κB) and the downstream production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. [2] Its utility is rooted in providing a reproducible, high-purity starting material for cellular and in-vivo models, distinct from the inherent variability of crude plant extracts. [3]

Selecting Uralsaponin B over seemingly similar alternatives is critical for experimental validity and reproducibility. Crude licorice extracts contain dozens of saponins and other phytochemicals at variable concentrations, leading to inconsistent biological activity and confounding results. [1] Furthermore, even its closest structural analog, Uralsaponin A, exhibits significantly different biological potency. Direct comparative studies demonstrate that Uralsaponin B and A are not functionally interchangeable, with Uralsaponin B showing greater potency in inhibiting key inflammatory markers. [2] Procuring the specific, purified Uralsaponin B is therefore essential for targeted research where dose-response accuracy and mechanistic clarity are required.

Greater Potency in Cytokine Suppression Than Closest Structural Analog Uralsaponin A

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophages, Uralsaponin B demonstrated significantly higher potency in inhibiting the production of key pro-inflammatory cytokines compared to its direct analog, Uralsaponin A. [1] For Interleukin-6 (IL-6), Uralsaponin B was approximately 1.6-fold more potent, and for Tumor Necrosis Factor-alpha (TNF-α), it was approximately 1.5-fold more potent. [1]

Evidence DimensionInhibition of Cytokine Production (IC50)
Target Compound DataIL-6: 18.5 µM; TNF-α: 21.3 µM
Comparator Or BaselineUralsaponin A: IL-6: 30.1 µM; TNF-α: 33.7 µM
Quantified Difference1.63x higher potency on IL-6; 1.58x higher potency on TNF-α
ConditionsLPS-stimulated RAW 264.7 macrophages.

Requires significantly less compound to achieve a robust biological response, improving cost-effectiveness and reducing potential off-target effects at higher concentrations.

Superior Inhibition of Nitric Oxide Production Compared to Uralsaponin A

Uralsaponin B is a more effective inhibitor of nitric oxide (NO) production in activated macrophages than its analog, Uralsaponin A. [1] This is a critical differentiator for researchers studying inducible nitric oxide synthase (iNOS) pathways or the role of NO in inflammatory signaling. The measured IC50 value for Uralsaponin B was 15.2 µM, demonstrating a 1.7-fold higher potency compared to the 25.8 µM IC50 value for Uralsaponin A under the same conditions. [1]

Evidence DimensionInhibition of Nitric Oxide (NO) Production (IC50)
Target Compound Data15.2 µM
Comparator Or BaselineUralsaponin A: 25.8 µM
Quantified Difference1.7x higher potency
ConditionsLPS-stimulated RAW 264.7 macrophages.

Provides a more potent and specific tool for researchers needing to modulate the iNOS/NO pathway, allowing for clearer mechanistic conclusions than would be possible with the less active analog.

Potent NF-κB Pathway Suppression, Outperforming Common Saponin Substitute Glycyrrhizin

Uralsaponin B demonstrates potent, dose-dependent inhibition of the NF-κB signaling pathway by suppressing the phosphorylation of the p65 subunit in LPS-stimulated macrophages, with strong effects observed at concentrations of 10-20 µM. [1] In contrast, Glycyrrhizin, a widely available but less specific saponin from the same plant source, requires significantly higher concentrations (e.g., 75-100 µM) to achieve a similar degree of NF-κB pathway inhibition. [2] This indicates a substantial potency advantage for Uralsaponin B in targeted NF-κB research.

Evidence DimensionInhibition of NF-κB p65 Phosphorylation
Target Compound DataStrong inhibition at 10-20 µM
Comparator Or BaselineGlycyrrhizin (GA): Requires concentrations of ~75-100 µM for significant inhibition
Quantified DifferenceEffective at >4-fold lower concentrations than Glycyrrhizin
ConditionsLPS-stimulated RAW 264.7 macrophages.

For researchers focused on the NF-κB pathway, using Uralsaponin B provides a more targeted and potent intervention than a common, less active substitute, ensuring that observed effects are not due to the high concentrations required for the alternative.

High-Potency Positive Control for Anti-Inflammatory Drug Screening

Due to its demonstrated high potency and specific inhibitory effects on NO, IL-6, and TNF-α production, Uralsaponin B is a suitable candidate for use as a benchmark or positive control compound in cell-based screening assays designed to identify new anti-inflammatory agents. [1]

Mechanistic Studies of the NF-κB Signaling Cascade

The compound's ability to potently inhibit NF-κB p65 phosphorylation at low micromolar concentrations makes it a precise tool for dissecting the upstream and downstream events of this critical inflammatory pathway, offering clearer results than less potent substitutes like Glycyrrhizin. [2]

Structure-Activity Relationship (SAR) Studies of Triterpenoid Saponins

When used alongside its less potent analog, Uralsaponin A, this compound allows researchers to directly investigate how minor structural variations in the oleanane skeleton affect specific biological endpoints, such as cytokine inhibition versus NO production. [1]

XLogP3

3.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

822.40378589 Da

Monoisotopic Mass

822.40378589 Da

Heavy Atom Count

58

Other CAS

105038-43-5

Dates

Last modified: 02-18-2024

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